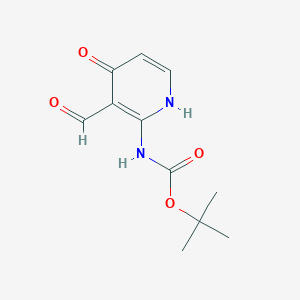![molecular formula C21H22ClN3O2S B2922533 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1327239-08-6](/img/structure/B2922533.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is a chemical compound that is part of a series of compounds synthesized in the investigation of factor Xa inhibitors . It’s related to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines . The in vitro inhibitory activities of these compounds against factor Xa and coagulation have been summarized .Molecular Structure Analysis
The molecular structure of this compound is complex. The CAS Number for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine, a related compound, is 165948-23-2 . The molecular weight of this related compound is 141.22 .科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating potential in the development of novel antimicrobial agents. For example, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine have been synthesized and shown preliminary antimicrobial testing against organisms such as C. albicans and S. aureus (Soliman et al., 2009).
Antioxidant Activity
Studies on related chemical structures have explored their antioxidant activities, which is critical for addressing oxidative stress-related diseases. For instance, 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines have been evaluated for their capacity to scavenge DPPH, ABTS, and free radicals, showing promising results compared to standard agents (Abuelizz et al., 2020).
Development of Anticonvulsant Agents
The structural framework of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride has been utilized in the development of compounds with potential anticonvulsant activities. Compounds with a similar chemical backbone have been synthesized and evaluated, demonstrating significant anticonvulsant effects in preclinical models, which indicates the potential for developing new therapeutic agents for epilepsy and other seizure disorders (Wang et al., 2019).
Antitumor and Antimicrobial Activities
Compounds derived from similar chemical structures have shown promising antitumor and antimicrobial activities. For instance, enaminones have been used to synthesize substituted pyrazoles, which were then screened for their cytotoxic effects against cancer cell lines and their antimicrobial efficacy, indicating the compound’s potential as a versatile building block in the development of drugs with antitumor and antimicrobial properties (Riyadh, 2011).
Anticonvulsant Activity Enhancement
Research on derivatives indicates their potential in enhancing anticonvulsant activities. For example, studies have synthesized and tested 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, revealing that certain structural modifications can lead to compounds with high anticonvulsant activity, potentially offering new avenues for the treatment of convulsive disorders (Wang et al., 2015).
作用機序
Target of Action
Similar compounds have been used in the synthesis of antithrombotics , suggesting that it may target enzymes or receptors involved in blood clotting.
Mode of Action
Based on its potential use in antithrombotics , it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.
特性
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVHAZMBFAUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)
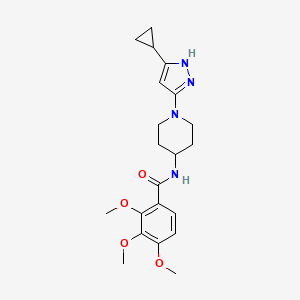

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)
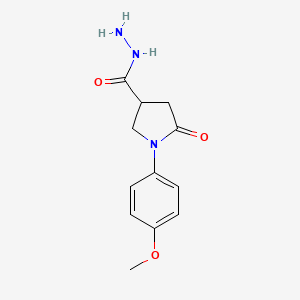
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

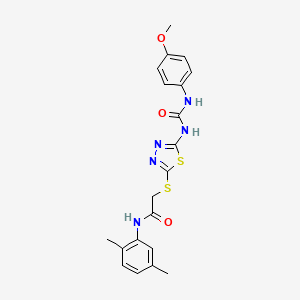
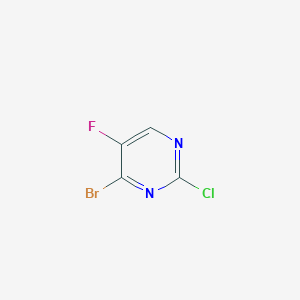
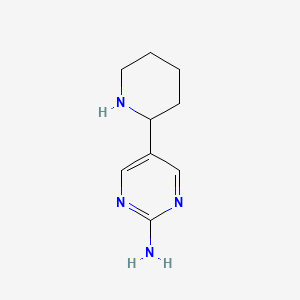
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)
